molecular formula C17H27NO3 B262167 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide

3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide

Cat. No. B262167
M. Wt: 293.4 g/mol
InChI Key: WYVTXXQWMZQQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have various physiological and psychological effects.

Mechanism of Action

3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are known to have various physiological and psychological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been shown to increase the levels of endocannabinoids in the body, leading to various physiological and psychological effects. These effects include pain relief, anti-inflammatory effects, and mood regulation. 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide also has some limitations, including its relatively short half-life and its potential for off-target effects.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, including its potential use in the treatment of various medical conditions and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide and its potential therapeutic effects. Additionally, the development of new and more selective FAAH inhibitors may lead to the development of more effective treatments for various medical conditions.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methylpropan-2-ol to form the intermediate 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide. The intermediate is then treated with sodium hydride and methyl iodide to produce 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been studied extensively for its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C17H27NO3/c1-12(2)10-18(11-13(3)4)17(19)14-7-8-15(20-5)16(9-14)21-6/h7-9,12-13H,10-11H2,1-6H3

InChI Key

WYVTXXQWMZQQFO-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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